Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a methyl thioacetate moiety.
Molecular Formula: C₁₂H₁₀N₄O₂S₂
Molecular Weight: 306.36 g/mol (calculated).
Properties
IUPAC Name |
methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-18-11(17)7-20-10-5-4-9-13-14-12(16(9)15-10)8-3-2-6-19-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQBMPEJKUORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting the triazole intermediate with suitable dicarbonyl compounds.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyridazine rings can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and pyridazine rings.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and triazole moieties have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example, derivatives of thiophene-linked triazoles have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with some compounds exhibiting higher activity compared to standard chemotherapeutic agents . The incorporation of the triazole ring enhances the bioactivity of these compounds by interacting with cellular targets involved in cancer progression.
Anti-inflammatory Effects
Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications at various positions on the thiophene or triazole rings can lead to enhanced potency or selectivity against specific biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 of the triazole | Increased anticancer activity |
| Alteration of the ester group | Enhanced solubility and bioavailability |
| Variations in thiophene substituents | Improved antimicrobial properties |
Case Studies
-
Antibacterial Activity Assessment
A study evaluated a series of thiophene-triazole derivatives for their antibacterial properties against common pathogens. Compounds were tested using minimum inhibitory concentration (MIC) assays, revealing that certain modifications significantly increased antibacterial efficacy compared to controls . -
Cytotoxicity Evaluation in Cancer Cells
Another investigation focused on the cytotoxic effects of synthesized derivatives on MCF-7 breast cancer cells. The results indicated that specific structural features contributed to higher cytotoxicity levels than those observed with conventional chemotherapy agents . -
In Vivo Studies for Anti-inflammatory Effects
In vivo models were used to assess the anti-inflammatory effects of selected derivatives derived from this compound. The findings suggested a significant reduction in inflammation markers compared to untreated controls .
Mechanism of Action
The mechanism of action of Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings enable it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pharmacological Relevance
- Lin28 Inhibition : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) demonstrates functional inhibition of Lin28 proteins, a target in regenerative medicine .
- Epigenetic Modulation : Methoxy-substituted derivatives, such as AZD5153, are optimized for bromodomain inhibition, highlighting the scaffold’s adaptability in targeting epigenetic readers .
Key Research Findings
- Synthetic Accessibility : The thioether linkage in the target compound can be synthesized via nucleophilic substitution, a strategy also employed for analogs like 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid .
- Solubility and Bioavailability : Methyl esters (e.g., target compound) generally exhibit better cell permeability than carboxylic acids, though hydrolysis in vivo may convert them to active acids .
- Thermal Stability : Chloro and methyl substituents increase melting points, as observed in 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (mp 253–255°C) .
Biological Activity
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a thiophene ring with a triazolo-pyridazine moiety, which is known to influence its biological properties. The molecular formula is C₁₃H₁₂N₄OS, and its molecular weight is approximately 276.33 g/mol.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro assays using various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
The proposed mechanism of action involves the inhibition of specific enzymes linked to cancer cell survival and proliferation. Preliminary studies suggest that the compound may target:
- Topoisomerase II : Inhibiting this enzyme disrupts DNA replication in cancer cells.
- Protein Kinase B (AKT) : The compound appears to downregulate the AKT signaling pathway, leading to increased apoptosis.
Anti-inflammatory Activity
This compound has also shown anti-inflammatory effects in animal models. In a carrageenan-induced paw edema model in rats:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 25 |
| High Dose (50 mg/kg) | 55 |
This data indicates its potential as an anti-inflammatory agent.
Q & A
Q. Why do some studies report strong antimicrobial activity for analogues, while others show no effect?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
